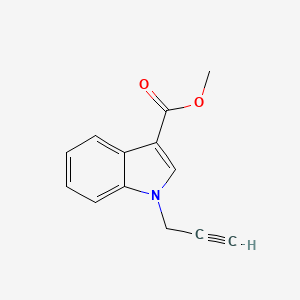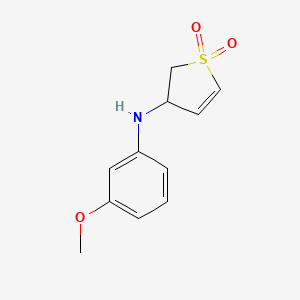
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxyphenyl group and an amino group attached to the thiophene ring, which is further oxidized to a sulfone.
準備方法
The synthesis of 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 2,3-dihydrothiophene.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: The thiophene ring is then oxidized to form the sulfone group. This step typically uses oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like sodium borohydride (NaBH4), and coupling reagents like palladium catalysts.
科学的研究の応用
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The methoxyphenyl and amino groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar compounds to 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide include:
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene: Lacks the sulfone group, which may result in different biological activity.
3-((3-Methoxyphenyl)amino)-thiophene 1,1-dioxide: Similar structure but without the dihydrothiophene ring, affecting its reactivity and applications.
3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1-oxide: Contains a sulfoxide group instead of a sulfone, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity.
特性
IUPAC Name |
N-(3-methoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-11-4-2-3-9(7-11)12-10-5-6-16(13,14)8-10/h2-7,10,12H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNPLXBXVFFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CS(=O)(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
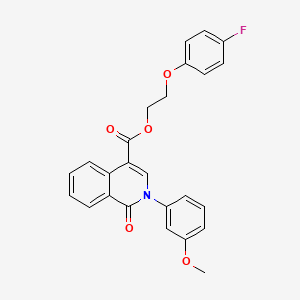
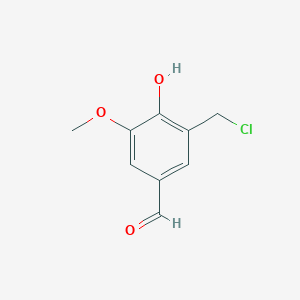

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
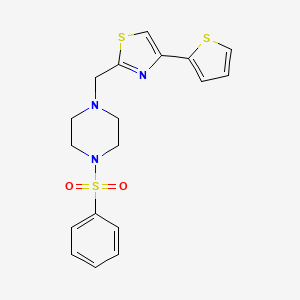
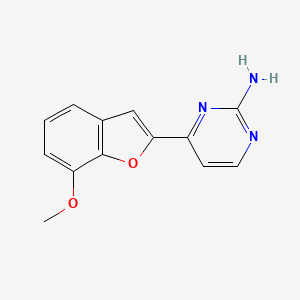

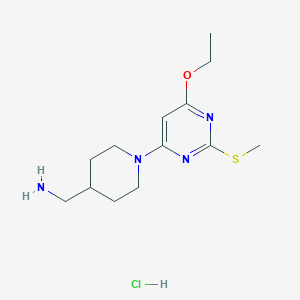
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)
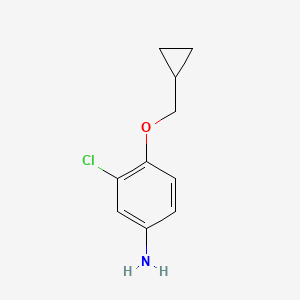
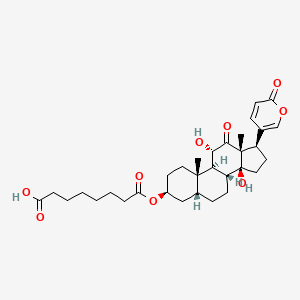
![4-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
